molecular formula C15H14FN3O2S B2484146 N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953259-65-9

N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2484146
CAS RN: 953259-65-9
M. Wt: 319.35
InChI Key: FZLOPSXSHVZOAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and related compounds involves multi-step chemical reactions that include the formation of thiazolo[3,2-a]pyrimidinone derivatives. For instance, the synthesis of related thiazolo[3,2-a]pyrimidinones can be achieved through reactions involving chloroacetic acid, sodium acetate, and benzaldehyde with starting materials like 4-fluoroaniline and ethylacetoacetate (Alam et al., 2010). Another synthesis approach involves the use of 2-chloro-N-phenylacetamide as a doubly electrophilic building block for ring annulation to form thiazolo[3,2-a]pyrimidinone products, demonstrating the versatility of synthetic methods available for constructing this chemical framework (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been elucidated through various analytical techniques, including 1H NMR, IR, and Mass spectra. These compounds often exhibit complex structural features, such as the presence of heterocyclic rings and fluorobenzyl groups, which contribute to their chemical properties and potential biological activities. Structural analyses have confirmed the presence of thiazolo[3,2-a]pyrimidinone cores and various substituents that affect their physical and chemical behavior (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are influenced by its molecular structure. The presence of the fluorobenzyl group and the thiazolopyrimidinone core can affect its interaction with other chemical species and its participation in various chemical reactions. These compounds are often synthesized to explore their potential as kinase inhibitors, demonstrating their ability to engage in biological interactions that could be harnessed for therapeutic purposes (Fallah-Tafti et al., 2011).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anti-inflammatory and Antinociceptive Activities : A series of thiazolo[3,2-a]pyrimidine derivatives, including compounds related to the one , demonstrated significant anti-inflammatory and antinociceptive activities. These compounds also showed lower ulcerogenic activity and higher ALD50 values, indicating potential as safer alternatives in pain management and inflammation control (Alam et al., 2010).

Anticancer Properties

  • Synthesis and Biological Studies : Novel derivatives of thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their in vitro antioxidant, antibacterial, and antifungal activities. These studies contribute to the understanding of their potential as anticancer agents (Maddila et al., 2012).

Inhibition of Kinase Activities

  • Src Kinase Inhibitory and Anticancer Activities : N-benzyl substituted thiazolyl acetamide derivatives were synthesized and evaluated for Src kinase inhibitory activities. These compounds showed potential in inhibiting cell proliferation in various cancer cell lines, suggesting their utility in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)8-18-13(20)7-12-9-22-15-17-6-5-14(21)19(12)15/h1-6,12H,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOPSXSHVZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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